2-(2-chlorophenyl)-3-(4-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-3-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 4-ethoxyaniline.
Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and 4-ethoxyaniline in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to form the tetrahydroquinazoline core.
Final Product Formation: The final step involves the purification of the product using techniques such as recrystallization or column chromatography to obtain pure 2-(2-chlorophenyl)-3-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced tetrahydroquinazoline derivatives.
Substitution: Substituted tetrahydroquinazoline derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone: A structurally similar compound with a bromine atom instead of a chlorine atom.
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine: A related compound with an amine group instead of the tetrahydroquinazoline core.
Uniqueness
2-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its tetrahydroquinazoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H19ClN2O2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H19ClN2O2/c1-2-27-16-13-11-15(12-14-16)25-21(17-7-3-5-9-19(17)23)24-20-10-6-4-8-18(20)22(25)26/h3-14,21,24H,2H2,1H3 |
InChI Key |
ZXPBTZCWMVDOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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